Alloc-Trp-OH
Description
Alloc-Trp-OH, or N-Alloc-L-tryptophan, is a protected derivative of the amino acid tryptophan, where the α-amino group is shielded by the allyloxycarbonyl (Alloc) protecting group. This modification is critical in peptide synthesis, particularly in solid-phase methodologies, where selective deprotection is required. The Alloc group is typically removed under mild conditions using palladium catalysts, making it advantageous for orthogonal protection strategies when combined with acid-labile groups like Boc (tert-butyloxycarbonyl) or base-sensitive Fmoc (fluorenylmethyloxycarbonyl) .
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
LAGUHCRPQDBLGF-CYBMUJFWSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Allylation of Tryptophan
The most straightforward method involves reacting L-tryptophan with allyl chloroformate under basic conditions. This approach leverages the nucleophilicity of the α-amino group, which is deprotonated to facilitate acylation. A typical procedure involves dissolving tryptophan in a biphasic system of aqueous sodium carbonate (Na₂CO₃) and tetrahydrofuran (THF), followed by dropwise addition of allyl chloroformate at 0–5°C. The reaction proceeds via the following mechanism:
$$
\text{Trp-OH} + \text{ClCOOCH}2\text{CH=CH}2 \xrightarrow{\text{Na}2\text{CO}3} \text{Alloc-Trp-OH} + \text{HCl} + \text{CO}_2
$$
Key Parameters
- Molar Ratio : Allyl chloroformate (1.2–2.0 equivalents) to ensure complete acylation.
- Temperature : Maintained below 10°C to minimize racemization.
- Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) yields Alloc-Trp-OH with 65–75% purity.
A modified protocol using copper(II) sulfate (CuSO₄) as a complexing agent enhances regioselectivity. The copper-tryptophan complex protects the carboxylate and indole groups, directing allylation exclusively to the α-amine. Subsequent treatment with hydrogen sulfide (H₂S) liberates the free Alloc-Trp-OH, achieving yields of 60–70%.
Schöllkopf Bis-Lactim Ether Method
For enantiomerically pure Alloc-Trp-OH, the Schöllkopf bis-lactim ether approach provides stereochemical control. This method employs a chiral auxiliary derived from 2,5-diketopiperazine to direct alkylation. The synthesis proceeds as follows:
- Auxiliary Formation : L-Valine-derived bis-lactim ether is treated with lithium diisopropylamide (LDA) to generate a chiral enolate.
- Alkylation : Reaction with indole-3-carboxaldehyde introduces the tryptophan side chain.
- Alloc Protection : The free amine is acylated with allyl chloroformate in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
- Auxiliary Cleavage : Acidic hydrolysis (6 M HCl) releases Alloc-Trp-OH with >90% enantiomeric excess (ee).
Advantages :
- High stereoselectivity suitable for pharmaceutical applications.
- Compatibility with sensitive indole moieties due to mild reaction conditions.
Limitations :
Solid-Phase Peptide Synthesis (SPPS) Context
While Alloc-Trp-OH is typically prepared in solution phase, its application in SPPS necessitates compatibility with resin-bound intermediates. Fmoc-based protocols often employ Alloc-Trp-OH for orthogonal deprotection using palladium(0) catalysts. For example, in the synthesis of dynorphin A-(1–13), Alloc-Trp-OH was incorporated into the peptide chain, followed by selective Aloc removal with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and phenylsilane in DCM. This method preserves acid-labile protecting groups (e.g., tert-butyl), enabling sequential global deprotection with trifluoroacetic acid (TFA).
Industrial SPPS Considerations :
- Resin Loading : Tentagel S resin functionalized with hydroxymethylphenoxyacetic acid (HMP linker) ensures efficient coupling.
- Coupling Agents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt) minimize racemization during Alloc-Trp-OH incorporation.
Industrial Production Techniques
Scalable synthesis of Alloc-Trp-OH employs continuous flow reactors to enhance efficiency. A representative industrial workflow includes:
- Continuous Allylation : Tryptophan and allyl chloroformate are pumped through a tubular reactor at 25°C with residence time ≤10 minutes.
- In-Line Extraction : The reaction mixture is continuously extracted with ethyl acetate, removing HCl byproducts.
- Automated Chromatography : Simulated moving bed (SMB) chromatography isolates Alloc-Trp-OH with ≥95% purity.
Process Metrics
| Parameter | Value |
|---|---|
| Throughput | 50–100 kg/day |
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
Comparative Analysis of Methods
The table below contrasts key preparation strategies for Alloc-Trp-OH:
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Allylation | Allyl chloroformate, Na₂CO₃ | 65–75 | 70–80 | High |
| Copper Complexation | CuSO₄, H₂S | 60–70 | 85–90 | Moderate |
| Schöllkopf Auxiliary | LDA, Allyl chloroformate | 40–50 | >90 | Low |
| Industrial Flow | Continuous flow reactor | 78–85 | ≥98 | Very High |
Key Findings :
- Direct allylation offers the best balance of yield and scalability for bulk production.
- The Schöllkopf method is preferred for high-purity, enantioselective synthesis despite lower yields.
Challenges and Optimization Strategies
Racemization :
The α-carbon of tryptophan is prone to racemization under basic conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conducting allylation at 0–5°C reduces epimerization.
- Additives : 1-Hydroxybenzotriazole (HOBt) suppresses racemization during coupling steps.
Byproduct Formation :
- Indole Alkylation : Competing reactions at the indole nitrogen are minimized using copper complexation.
- Over-Acylation : Excess allyl chloroformate is quenched with aqueous sodium bicarbonate (NaHCO₃).
Purification Challenges :
Chemical Reactions Analysis
Alloc-Trp-OH undergoes several types of chemical reactions, including:
Deprotection: The Alloc group can be removed using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a hydrogen donor like phenylsilane. .
Coupling Reactions: Alloc-Trp-OH can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Scientific Research Applications
Alloc-Trp-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Alloc-Trp-OH is used as a building block in the synthesis of peptides and proteins.
Drug Development: Peptides synthesized using Alloc-Trp-OH can be used in the development of new drugs, particularly in the design of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of Alloc-Trp-OH primarily involves its role as a protecting group in peptide synthesis. The Alloc group protects the amino group of tryptophan, preventing it from participating in unwanted side reactions during the synthesis process. The Alloc group can be selectively removed under mild conditions using palladium catalysts, allowing for the controlled deprotection of the amino group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are functionally analogous to Alloc-Trp-OH, differing primarily in their protecting groups and physicochemical properties:
Structural and Functional Comparison
*Calculated based on Alloc group’s molecular weight.
Key Research Findings
- Boc-Trp-OH : Widely used in Boc-based solid-phase peptide synthesis (SPPS) due to its acid-labile protection. It exhibits a melting point of 136°C (with decomposition) and optical activity ([α]20/D = −20±1° in DMF) .
- Z-Trp-OH : The Z group offers robust protection but requires harsh conditions (e.g., H₂/Pd) for removal, limiting compatibility with sensitive residues. Its molecular weight (338.4) and solubility in DMSO make it suitable for solution-phase synthesis .
- Ac-Trp-OH: Acetylation blocks the α-amino group permanently, rendering it useful in studies where terminal modification is unnecessary. It is commercially available at 99% purity .
- H-Trp(Boc)-OH : Protects the indole nitrogen of tryptophan, preventing side reactions during SPPS. This derivative is critical for synthesizing peptides with oxidation-sensitive residues .
Advantages of Alloc-Trp-OH Over Analogs
- Orthogonality : The Alloc group can be removed selectively via palladium catalysts without affecting acid- or base-labile protections, enabling complex peptide architectures .
- Mild Deprotection : Unlike Boc (TFA) or Z (H₂/Pd), Alloc deprotection avoids strong acids or reducing environments, preserving acid-sensitive motifs (e.g., glycosylations).
Research and Application Insights
- Peptide Synthesis : Alloc-Trp-OH is favored in segment condensation strategies, where sequential deprotection is required. For example, it can be coupled to a resin-bound peptide, followed by Alloc removal and subsequent elongation .
- Stability : Boc-Trp-OH decomposes at 136°C, while Alloc-Trp-OH likely exhibits similar thermal stability, though experimental data are needed.
- Limitations : The palladium required for Alloc deprotection may incur higher costs and necessitate rigorous purification to avoid metal contamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
